(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE
Description
(2-Methyl-3-nitrophenyl)(4-methylpiperidino)methanone is a methanone derivative featuring a 2-methyl-3-nitrophenyl group attached to a 4-methylpiperidino moiety. The nitro group at the 3-position of the phenyl ring imparts strong electron-withdrawing properties, while the methyl substituents on both the phenyl and piperidine rings influence steric and electronic characteristics.
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-6-8-15(9-7-10)14(17)12-4-3-5-13(11(12)2)16(18)19/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAGPIVSDYGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Formation of (2-METHYL-3-AMINOPHENYL)(4-METHYLPIPERIDINO)METHANONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in binding to certain enzymes or receptors, while the piperidino group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to other aryl piperidinyl methanones, focusing on substituent effects and physicochemical properties. Key analogs include:
(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride
- Structure : Features a 2-piperidinyl group instead of the aromatic phenyl ring.
- Properties: The hydrochloride salt form enhances water solubility (data inferred from catalog listings), with a molecular weight of 129.20 g/mol and density of 0.98 g/cm³.
- Applications : Catalogued as a reagent, suggesting utility in organic synthesis.
(2-Methylphenyl)(4-methylpiperidino)methanone
- Structure : Lacks the nitro group but retains the 2-methylphenyl substituent.
- Properties : The absence of the nitro group likely increases electron density on the aromatic ring, improving stability under acidic conditions but reducing electrophilic reactivity.
(3-Nitrophenyl)(4-methylpiperidino)methanone
- Properties : The nitro group enhances polarity and may reduce lipophilicity compared to the target compound. Steric hindrance from the missing 2-methyl group could alter conformational preferences.
Data Table: Comparative Properties of Analogs
*Calculated based on structural formulas; experimental data pending.
Research Findings and Implications
- Stability : Nitroaromatic compounds are prone to photodegradation; the 2-methyl group may mitigate this by sterically shielding the nitro moiety.
- Biological Relevance: Piperidine-containing methanones are explored as intermediates in drug discovery. The nitro group could serve as a hydrogen-bond acceptor, influencing target binding.
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